![molecular formula C30H31NO6S3 B414976 DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B414976.png)
DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(1-(4-tert-butylbenzoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the quinoline core, followed by the introduction of the thioxo group and the dithiole moiety. The final step involves the esterification of the carboxylate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions.
化学反应分析
Types of Reactions
Dimethyl 2-(1-(4-tert-butylbenzoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfoxide or sulfone, while reduction of the carbonyl groups would yield alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Its stability and reactivity make it a useful compound for various industrial applications, such as in the production of polymers or as a catalyst in chemical reactions.
作用机制
The mechanism of action of DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The quinoline core may also interact with DNA or other nucleic acids, affecting gene expression or replication.
相似化合物的比较
Similar Compounds
Dimethyl 2-(1-(4-tert-butylbenzoyl)-6-methoxy-2,2-dimethyl-3-oxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Similar structure but with an oxo group instead of a thioxo group.
Dimethyl 2-(1-(4-tert-butylbenzoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Similar structure but with different substituents on the quinoline core.
Uniqueness
The uniqueness of DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both a thioxo group and a quinoline core makes it a versatile compound for various applications.
属性
分子式 |
C30H31NO6S3 |
|---|---|
分子量 |
597.8g/mol |
IUPAC 名称 |
dimethyl 2-[1-(4-tert-butylbenzoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C30H31NO6S3/c1-29(2,3)17-11-9-16(10-12-17)25(32)31-20-14-13-18(35-6)15-19(20)21(24(38)30(31,4)5)28-39-22(26(33)36-7)23(40-28)27(34)37-8/h9-15H,1-8H3 |
InChI 键 |
FNAFJDIEYIJYHK-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)C(C)(C)C)C=CC(=C3)OC)C |
规范 SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)C(C)(C)C)C=CC(=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


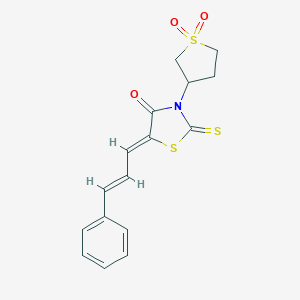
![3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B414896.png)
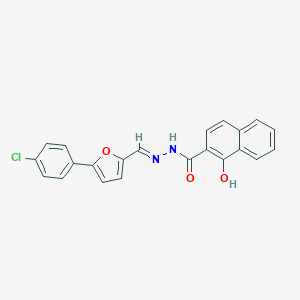
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B414899.png)
![4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B414900.png)
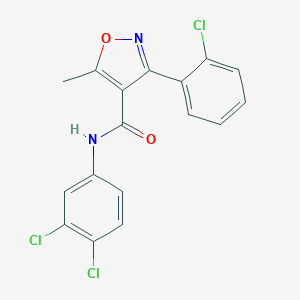
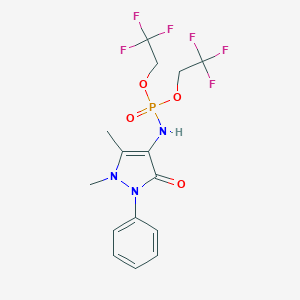

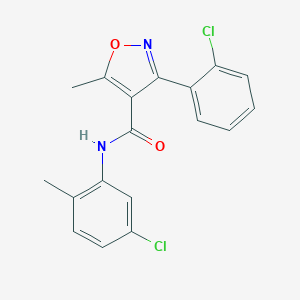
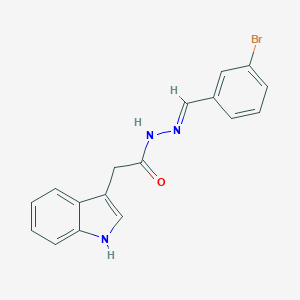
![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-methoxybenzohydrazide](/img/structure/B414911.png)
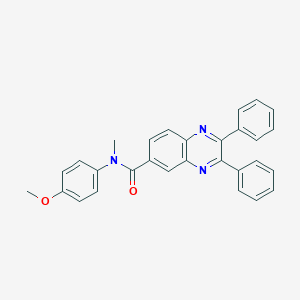
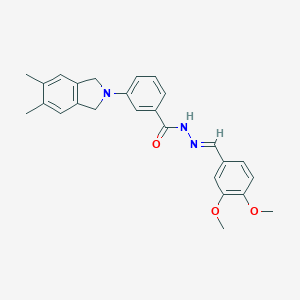
![N-(4-acetylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B414917.png)
